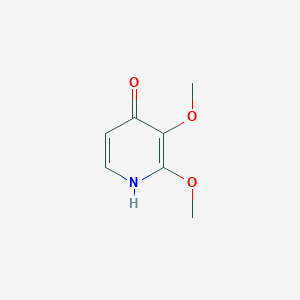

4-Hydroxy-2,3-dimethoxypyridine

Übersicht

Beschreibung

4-Hydroxy-2,3-dimethoxypyridine (4-HDP) is a compound found in nature and is of great interest to scientists due to its potential applications in various fields. It is a member of the pyridine family, a class of compounds that are known for their ability to act as a ligand in coordination chemistry and as a reactant in organic synthesis. 4-HDP has a wide range of applications in the scientific and medical fields, such as in the synthesis of drugs, pesticides, and other compounds. It has also been studied for its potential use as a therapeutic agent and for its possible role in the regulation of gene expression. In

Wissenschaftliche Forschungsanwendungen

- Application : Researchers explore its use in sustainable synthesis routes, emphasizing green chemistry principles. The compound’s structure allows for diverse modifications and functionalization, making it an attractive candidate for eco-friendly processes .

- Application : Scientists utilize biosynthetic pathways to construct natural and unnatural polysubstituted 4-hydroxy-2-pyrones. These compounds serve as intermediates for synthesizing complex natural products .

- Application : Researchers investigate their role as building blocks in polyketide synthesis. Novel chemical methods, such as alkyne cyclizations using transition metal complexes, enable straightforward access to these pyrones .

- Application : Scientists explore their biological activity, aiming to develop new drugs or optimize existing ones. Understanding their interactions with biological targets is crucial for drug design .

- Application : Researchers investigate the use of 4-hydroxy-2-pyrones as ligands or substrates in transition metal-catalyzed reactions. These reactions enable efficient access to diverse chemical structures .

- Application : Scientists modify the pyrone ring to create derivatives with improved properties. By altering substituents or functional groups, they aim to enhance bioactivity or optimize drug-like properties .

Biorenewable Molecules and Green Chemistry

Natural Product Synthesis

Polyketide Chemistry

Biological Activity and Pharmacophores

Transition Metal Complexes and Catalysis

Natural Product Derivatives and Modification

Wirkmechanismus

Target of Action

It’s often used for pharmaceutical testing , suggesting that it may interact with various biological targets.

Mode of Action

Similar compounds have been shown to react with peroxyl and alkoxyl radicals . This reaction is initiated by the formation of phenoxyl radicals, followed by radical-radical reactions and product hydrolysis .

Biochemical Pathways

For instance, 4-hydroxy-tetrahydrodipicolinate reductase (DapB), an enzyme from the lysine biosynthesis pathway, catalyzes NAD(P)H dependent reduction of (2S, 4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate to generate 2,3,4,5-tetrahydrodipicolinate .

Pharmacokinetics

It’s often used for pharmaceutical testing , suggesting that its pharmacokinetic properties may be of interest in drug development.

Result of Action

Similar compounds have been shown to react with peroxyl and alkoxyl radicals, leading to the formation of phenoxyl radicals . This could potentially influence various cellular processes.

Action Environment

It’s often used for pharmaceutical testing , suggesting that its stability and efficacy may be influenced by various environmental conditions.

Eigenschaften

IUPAC Name |

2,3-dimethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIDKNSBVIZOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445961 | |

| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,3-dimethoxypyridine | |

CAS RN |

123631-83-4 | |

| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

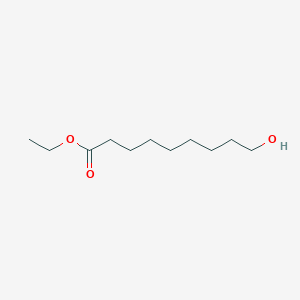

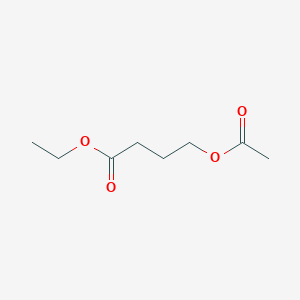

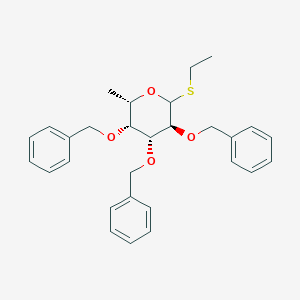

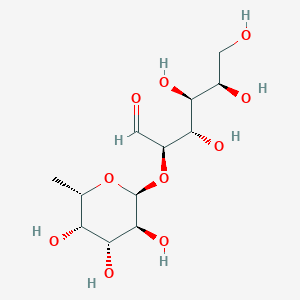

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)

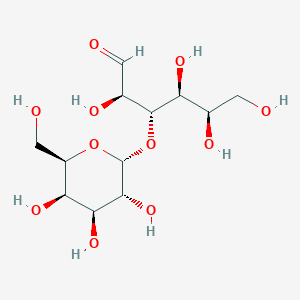

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)